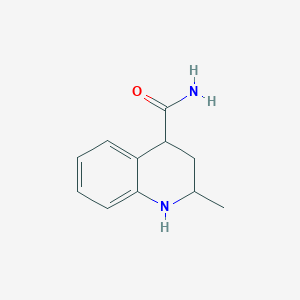

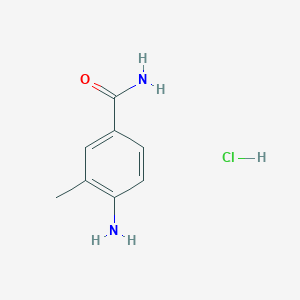

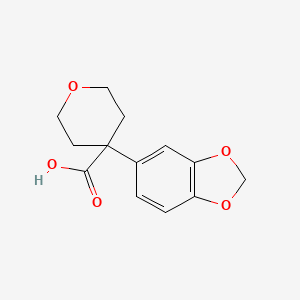

![molecular formula C11H7F3N2O3 B6144114 4-hydroxy-1-[4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid CAS No. 1152569-51-1](/img/structure/B6144114.png)

4-hydroxy-1-[4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . The trifluoromethyl group (-CF3) is a common substituent in medicinal chemistry due to its ability to modify the physical, chemical, and biological properties of molecules .

Molecular Structure Analysis

The molecular structure of this compound would likely consist of a pyrazole ring substituted with a hydroxy group at the 4-position and a phenyl ring at the 1-position. The phenyl ring would further be substituted with a trifluoromethyl group .Chemical Reactions Analysis

Pyrazoles can undergo various reactions, including substitutions, additions, and oxidations . The trifluoromethyl group is generally stable under both acidic and basic conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Generally, pyrazoles are stable compounds. The presence of the trifluoromethyl group could increase the lipophilicity and metabolic stability of the compound .Aplicaciones Científicas De Investigación

4-hydroxy-1-[4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid has been used in a variety of scientific research applications. It has been used as an inhibitor of histone deacetylases (HDACs), which are enzymes that regulate gene expression. This compound has also been used to study the structure and function of proteins, as well as to investigate the mechanisms of action of drugs. Additionally, this compound has been used to study the effects of oxidative stress on cells, as well as to investigate the effects of environmental toxins on cells.

Mecanismo De Acción

Target of Action

Similar compounds have been found to target a disintegrin and metalloproteinase with thrombospondin motifs 5 , and the NF-κB signaling pathway . These targets play crucial roles in various biological processes, including inflammation, immunity, cell proliferation, and survival .

Mode of Action

It’s known that the trifluoromethyl group in similar compounds can strongly affect their biological activity . The compound may interact with its targets, leading to changes in their function and subsequent alterations in cellular processes .

Biochemical Pathways

Similar compounds have been found to inhibit the nf-κb pathway , which plays a key role in regulating the immune response to infection. Incorrect regulation of NF-κB has been linked to cancer, inflammatory and autoimmune diseases, septic shock, viral infection, and improper immune development .

Pharmacokinetics

The presence of the trifluoromethyl group can influence the pharmacokinetic properties of related compounds, potentially affecting their bioavailability .

Result of Action

Similar compounds have shown potential as multi-target antidiabetic agents , indicating that they may have effects on glucose metabolism and insulin sensitivity.

Action Environment

The stability and reactivity of similar compounds can be influenced by factors such as temperature, ph, and the presence of other reactive species .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

4-hydroxy-1-[4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is relatively easy to synthesize. Additionally, this compound has a wide range of applications, making it a versatile compound for use in scientific research. However, this compound also has some limitations. It is a relatively unstable compound, and it has a short shelf-life. Additionally, this compound is a toxic compound, and it should be handled with care.

Direcciones Futuras

In the future, 4-hydroxy-1-[4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid could be used to further investigate the mechanisms of action of drugs and environmental toxins. Additionally, this compound could be used to study the effects of oxidative stress on cells, as well as to investigate the effects of environmental toxins on cells. Furthermore, this compound could be used to study the structure and function of proteins, as well as to investigate the effects of drugs on gene expression. Finally, this compound could be used to investigate the effects of drugs on cell cycle progression and DNA repair.

Métodos De Síntesis

4-hydroxy-1-[4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid can be synthesized through a two-step synthesis process. The first step involves the reaction of 4-chloro-1-[4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid (4-CPP) with sodium hydroxide in ethanol. This produces this compound (this compound). The second step involves the reaction of this compound with hydrochloric acid and sodium chloride in ethanol. This produces 4-chloro-1-[4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid (4-CPP).

Propiedades

IUPAC Name |

4-hydroxy-1-[4-(trifluoromethyl)phenyl]pyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F3N2O3/c12-11(13,14)6-1-3-7(4-2-6)16-5-8(17)9(15-16)10(18)19/h1-5,17H,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKOWWTXRZUIWJJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(F)(F)F)N2C=C(C(=N2)C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F3N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

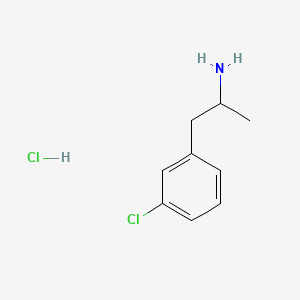

![N-{[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]methyl}benzamide](/img/structure/B6144039.png)

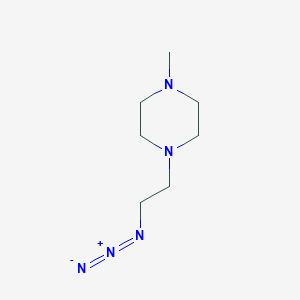

amine hydroiodide](/img/structure/B6144067.png)

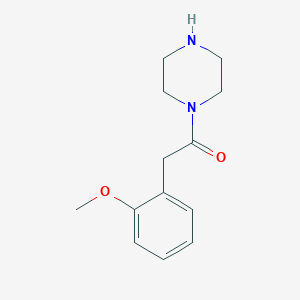

![2-[3-(trifluoromethyl)benzoyl]cyclohexan-1-one](/img/structure/B6144088.png)

![N-(2-{bicyclo[2.2.1]heptan-2-yl}ethyl)cyclopropanamine](/img/structure/B6144124.png)

![3-methyl-4-[(4-methylpentan-2-yl)oxy]aniline](/img/structure/B6144131.png)